7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-methyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-10(9(15)16)4-8(14)12-7-3-2-6(11)5-13(7)10/h2-3,5H,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIFVTBOJFSIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N=C2N1C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with urea or thiourea under acidic or basic conditions. The reaction conditions often involve heating the reactants in solvents such as ethanol or dimethylformamide (DMF) and using catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines in solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in various substituted derivatives with different functional groups.
Scientific Research Applications
7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to antiproliferative effects on cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrido[1,2-a]Pyrimidine Core
Compound A : 4,8-Dimethyl-2-Oxo-3,4-Dihydro-2H-Pyrido[1,2-a]Pyrimidine-4-Carboxylic Acid
- CAS: Not explicitly listed (Catalog ID: 2046498) .
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 220.23 g/mol (estimated) .
- Key Differences: Substituents: Methyl groups at positions 4 and 8 (vs. 7-chloro and 4-methyl in the target compound).
Compound B : 7-Chloro-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylic Acid
Heterocyclic Core Modifications
Compound C : 2-Methyl-3-Oxo-3,4-Dihydro-2H-Pyrido[3,2-b][1,4]Oxazine-2-Carboxylic Acid
- CAS: Not explicitly listed (Catalog ID: 10-F770321) .
- Molecular Formula : C₁₀H₁₀N₂O₄
- Molecular Weight : 222.20 g/mol (estimated).
- Key Differences: Core Structure: Pyrido[3,2-b][1,4]oxazine (oxygen atom replaces a nitrogen in the pyrimidine ring).
Simplified Pyrimidine Derivatives
Compound D : 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound is synthesized via condensation reactions involving chlorinated pyrimidine precursors and methyl-substituted glycinate derivatives, similar to methods described for Compound B .
- The dihydro group in the target compound may confer conformational flexibility, unlike the rigid structure of Compound B .
- Solubility : The carboxylic acid group in all compounds improves water solubility, but the methyl group in the target compound may reduce crystallinity compared to Compound D .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step procedures starting with intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. A mixture of this aldehyde derivative (10 mmol), ethyl N-alkylglycinate (10 mmol), and triethylamine (20 mmol) in methanol is stirred at room temperature for 1 hour. Subsequent steps include sodium methoxide-mediated cyclization and acidification with HCl to pH <7 for precipitation . Temperature control (50–60°C) and solvent choice (methanol/water) are critical for yield optimization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- LCMS/HPLC : Assess purity (>94% in similar pyrimidine derivatives) via retention time and mass-to-charge ratio (e.g., ESIMS m/z analysis) .
- 1H NMR : Confirm structural features like methyl groups (δ 2.56 ppm for CH3) and aromatic protons (δ 7.57–8.69 ppm for pyridine/pyrimidine rings) .
- Elemental Analysis : Validate molecular formula (e.g., C13H15N3O3 for analogous compounds) .
Q. What solvents and pH conditions are critical during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance solubility of intermediates, while methanol/water mixtures facilitate cyclization. Acidification with HCl to pH <7 ensures precipitation of the carboxylic acid form .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize the keto-enol equilibrium. Compare experimental data with computational predictions (e.g., PubChem’s InChI/SMILES-derived spectra) . For unresolved peaks, employ 2D NMR (HSQC, HMBC) to assign coupling interactions .
Q. What mechanistic insights explain the cyclization step in its synthesis?
- Methodological Answer : The cyclization likely proceeds via a base-mediated intramolecular nucleophilic attack. Sodium methoxide deprotonates the α-hydrogen of the ester group, enabling aldol-like condensation with the aldehyde moiety. Density functional theory (DFT) studies on similar pyrido-pyrimidines suggest a six-membered transition state stabilized by hydrogen bonding .
Q. How do solvent polarity and temperature affect regioselectivity in derivative synthesis?
- Methodological Answer : High-polarity solvents (e.g., DMF) favor charge-separated intermediates, directing substitution to the pyridine nitrogen. Lower temperatures (0–25°C) reduce side reactions (e.g., over-oxidation), as shown in palladium-catalyzed reductive cyclizations of nitroarenes . Kinetic studies at varying temperatures (25–60°C) can map activation energies for competing pathways .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer :
- Catalytic Optimization : Use triethylamine (20 mmol) as a base to neutralize HCl by-products and drive the reaction forward .
- Continuous Flow Reactors : Minimize residence time of reactive intermediates, reducing dimerization or hydrolysis .
- Crystallization Control : Adjust cooling rates during acidification to favor pure crystalline forms over amorphous aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
